3-Bromo-4-isobutoxybenzoic acid
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Overview
Description
3-Bromo-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isobutoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzoic acid typically involves the bromination of 4-isobutoxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-isobutoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce corresponding aldehydes or carboxylic acids.
- Reduction reactions result in the formation of alcohols or aldehydes .
Scientific Research Applications
3-Bromo-4-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and isobutoxy groups play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
3-Bromobenzoic Acid: Lacks the isobutoxy group, making it less hydrophobic and potentially less reactive in certain reactions.
4-Isobutoxybenzoic Acid: Lacks the bromine atom, affecting its reactivity and potential biological activities.
3-Bromo-4-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an isobutoxy group, influencing its solubility and reactivity.
Uniqueness: 3-Bromo-4-isobutoxybenzoic acid is unique due to the presence of both bromine and isobutoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPCKAPRLFNDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474258 |
Source
|
Record name | 3-bromo-4-isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881583-05-7 |
Source
|
Record name | 3-bromo-4-isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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